molecular formula C14H8FN3O3S B2420381 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313370-25-1

2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2420381
CAS RN: 313370-25-1
M. Wt: 317.29
InChI Key: VRBCYMUOYNFGMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as substituted 6-fluorobenzothiazole diamides, involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The chemical structures of the synthesized compounds are substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and also by X-ray diffraction .


Molecular Structure Analysis

Thiazoles, which include benzothiazoles, are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2-arylbenzothiazoles, have been extensively studied . These reactions often involve the coupling between aromatic aldehydes and o-aminothiophenols .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds and their screening for anti-microbial activity highlighted the therapeutic potential of fluoro-substituted benzothiazole derivatives. These compounds were synthesized from 3-chloro-4fluoro aniline and evaluated for antimicrobial activities, demonstrating the wide pharmacological interest in benzothiazole derivatives (V. Jagtap et al., 2010).

Antitumor Agents

  • Research on the synthesis and biological evaluation of benzothiazole derivatives, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, indicated their potent in vivo inhibitory effects on tumor growth. This study underscores the potential of benzothiazole derivatives as antitumor agents (Masao Yoshida et al., 2005).

Synthesis and Antitumor Evaluation

  • Novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents were synthesized and evaluated for their cytostatic activities against various human cell lines, including cervical, breast, colon, and laryngeal carcinoma. This study provides insights into the structure-activity relationships of benzothiazole derivatives and their therapeutic potential (L. Racané et al., 2006).

Fluorescent Sensors

  • The development of benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ demonstrates the application of benzothiazole derivatives in chemical sensing. These sensors showed significant absorption and emission spectral changes upon coordination with Al3+/Zn2+ and Al3+, respectively, indicating their capability for detecting these analytes (G. Suman et al., 2019).

properties

IUPAC Name

2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBCYMUOYNFGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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